molecular formula C22H20N2O3S B298538 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B298538
M. Wt: 392.5 g/mol
InChI Key: OSIGCWPDADVNTL-SPDSTVKKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one, also known as LASSBio-897, is a synthetic compound that has shown potential in various scientific research applications. The compound belongs to the class of thiazolidinones and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to act through the inhibition of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. The compound has also been reported to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has also been reported to reduce the expression of COX-2 and increase the expression of heme oxygenase-1 (HO-1), which plays a crucial role in the regulation of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one in lab experiments include its potential as an anti-inflammatory, antinociceptive, and antitumor agent, as well as its relatively low toxicity. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy in humans.

Future Directions

For the research on 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one include the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammatory disorders, and pain. Further studies are also needed to determine its mechanism of action and the safety and efficacy of the compound in humans. Additionally, the development of more efficient synthesis methods for 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one may also be an area of future research.
In conclusion, 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic compound that has shown potential in various scientific research applications, including its use as an anti-inflammatory, antinociceptive, and antitumor agent. The compound has been synthesized through various methods, and its mechanism of action is not fully understood. Future research is needed to determine its safety and efficacy in humans and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has been reported through various methods, including the reaction of 2-aminobenzyl alcohol with 4-methoxybenzaldehyde, followed by the reaction with propargyl bromide and 2-ethyl-4-methylthiazole-5-carboxylic acid. Another method involves the reaction of 2-aminobenzyl alcohol with 4-methoxybenzaldehyde, followed by the reaction with propargyl bromide and 2-ethyl-4-methylthiazole-5-carboxylic acid in the presence of potassium carbonate. The yield of the compound has been reported to be around 50-60%.

Scientific Research Applications

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has shown potential in various scientific research applications, including its use as an anti-inflammatory, antinociceptive, and antitumor agent. The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). 3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has also been shown to possess antinociceptive activity by reducing pain sensitivity in animal models. The compound has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.

properties

Product Name

3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-3-ethyl-2-(4-methoxyphenyl)imino-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N2O3S/c1-4-14-27-19-10-6-16(7-11-19)15-20-21(25)24(5-2)22(28-20)23-17-8-12-18(26-3)13-9-17/h1,6-13,15H,5,14H2,2-3H3/b20-15-,23-22?

InChI Key

OSIGCWPDADVNTL-SPDSTVKKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.